molecular formula C19H23Cl2N3 B13389326 N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride

Cat. No.: B13389326
M. Wt: 364.3 g/mol
InChI Key: DHCNEWWWKHBASC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride (CAS No. 154149-38-9), also known as DMAB-anabaseine dihydrochloride, is a synthetic compound with a molecular formula of C₁₉H₂₃Cl₂N₃ and a molecular weight of 364.31 g/mol . Its structure features a central N,N-dimethylaniline moiety conjugated to a dihydropyridinylidene-pyridinyl group via a methylene bridge. The compound is notable for its pharmacological activity as a partial agonist of α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors .

Properties

IUPAC Name

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNEWWWKHBASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyridinyl Dihydropyridine Precursors

A common approach involves the formation of the dihydropyridinylidene moiety through Knoevenagel condensation or Mannich reactions . For example:

  • Step 1 : Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (a key enone intermediate) via nucleophilic substitution between pyridin-3-yl zincates and dimethylamino ketones1.
  • Step 2 : Condensation with N,N-dimethyl-4-aminobenzaldehyde under basic conditions (e.g., piperidine or NaOH) to form the methylene bridge2.

Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: 80–100°C
  • Catalyst: Triethylamine or DBU

Cyclization of Pyridin-3-yl Intermediates

The dihydro-2H-pyridin-5-ylidene core is often constructed via cyclocondensation of pyridin-3-yl-substituted enamines or enones with ammonium acetate3. For example:

  • Intermediate : 5-Pyridin-3-yl-3,4-dihydro-2H-pyridine is synthesized by heating a pyridin-3-yl enamine with ammonium acetate in acetic acid4.
  • Coupling : The enamine intermediate reacts with N,N-dimethyl-4-nitroaniline under hydrogenation conditions (e.g., H₂/Pd-C) to form the target scaffold5.

Key Data :

  • Yield: ~60–75% (estimated from analogous reactions67)
  • Purity: >95% (HPLC)

Salt Formation (Dihydrochloride)

The free base is converted to the dihydrochloride salt via acid treatment:

  • Step : Dissolve the free base in anhydrous ethanol or THF.
  • Acid Addition : Add concentrated HCl (2 equiv.) dropwise at 0–5°C.
  • Precipitation : Filter and wash with cold ether8.

Characterization :

Optimization and Challenges

Regioselectivity in Cyclization

The position of the pyridin-3-yl group and dihydropyridine ring closure must be controlled. Using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improves regioselectivity9.

Purification Challenges

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Knoevenagel Condensation Short reaction time, scalable Requires anhydrous conditions 65–70
Cyclocondensation High regioselectivity High-temperature conditions 60–68
Hydrogenation Coupling Mild conditions, fewer byproducts Costly catalysts (Pd-C) 70–75

Chemical Reactions Analysis

Oxidation Reactions

The compound contains nitrogen atoms in both the pyridine and aniline moieties, which are susceptible to oxidation. For example:

  • N-Oxidation : Oxidizing agents like hydrogen peroxide or potassium permanganate could convert the aniline nitrogen to an N-oxide derivative. This reaction is analogous to known transformations in aromatic amines .

  • Pyridine Ring Oxidation : Pyridine rings are typically stable under mild oxidation, but strong oxidants (e.g., ozone) may cleave conjugated systems, though this is less common in substituted derivatives.

Reagent Conditions Product
H₂O₂Neutral, acidicN-Oxide derivative
KMnO₄Acidic, heatPotential ring cleavage

Reduction Reactions

The dihydrochloride salt’s structure allows for reduction of nitrogen centers:

  • Amide Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce imine-like bonds (e.g., pyridin-3-ylidene) to amines .

  • Pyridine Ring Reduction : Catalytic hydrogenation (e.g., H₂/Pd) might reduce the pyridine ring to a pyridine derivative, though steric hindrance from the substituent could limit this .

Reagent Conditions Product
NaBH₄Ethanol, refluxAmine derivative
H₂/PdHigh pressurePyridine reduction

Substitution Reactions

The aniline ring may undergo nucleophilic aromatic substitution due to activating groups (e.g., dimethylamine substituent). For example:

  • Electrophilic Substitution : Chlorination or nitration at activated positions (para to the aniline nitrogen).

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) may introduce alkyl groups via SN2 mechanisms at nitrogen atoms .

Reagent Conditions Product
Cl₂FeCl₃ catalystChlorinated derivative
CH₃IBasic conditionsAlkylated amine derivative

Cycloaddition Reactions

The conjugated pyridin-3-ylidene system could participate in cycloadditions:

  • Diels-Alder : The pyridin-3-ylidene moiety might act as a dienophile with electron-rich dienes (e.g., cyclohexene) .

  • Azide-Alkyne Cycloaddition : If modified with azide groups, this could form triazoles under copper catalysis .

Reagent Conditions Product
CyclohexeneHeat, solvent-freeCycloadduct
Azide + CuIToluene, rtTriazole derivative

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) could form under photolytic or oxidative conditions, enabling:

  • Homolytic Aromatic Substitution : Imine-derived radicals may react intramolecularly to form fused heterocycles .

  • Decarboxylative Fragmentation : If carbonyl groups are present, radicals could undergo fragmentation to simpler structures .

Reagent Conditions Product
Light (hν)Benzophenone sensitizerRadical cyclization
Oxidizing agentsHeatFragmented derivatives

Key Structural Features

  • Pyridin-3-ylidene Moiety : Conjugated system enables cycloadditions and radical reactivity.

  • Aniline Core : Activated for electrophilic substitution and redox transformations.

  • Dihydrochloride Salt : Facilitates solubility in polar solvents but may hinder reactions requiring deprotonation.

Diverse Reaction Pathways

The compound’s reactivity spans oxidation, reduction, substitution, and cycloaddition, making it versatile for organic synthesis. Analogous systems (e.g., pyridazine derivatives in ) demonstrate similar behavior, though specific yields and conditions may vary.

Scientific Research Applications

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N,N-Dimethylaniline Derivatives

The N,N-dimethylaniline group is a common scaffold in diverse compounds. Below is a comparative analysis of DMAB-anabaseine dihydrochloride and related molecules:

Table 1: Key Compounds for Comparison
Compound Name Structure Highlights Key Properties/Applications Molecular Formula Reference
DMAB-anabaseine dihydrochloride Pyridinyl-dihydropyridinylidene conjugate α7 nicotinic receptor agonist/antagonist C₁₉H₂₃Cl₂N₃
Methyl Yellow (N,N-dimethyl-4-(phenyldiazenyl)aniline) Azo dye backbone pH indicator (red <2.9, yellow >4.0) C₁₄H₁₅N₃
N-(7-Methyl-2-phenylamino-thieno-pyrimidinone) Pyrido-thieno-pyrimidinone core Synthetic intermediate for heterocycles C₁₈H₁₉N₅SO₂
(NN1)Ni(L5) Nickel complex Pyrrolyl-pyrrolidene substituents Coordination chemistry, C–H···π interactions Not specified
N,N-dimethyl-4-(triazolyl)aniline regioisomers 1,2,3-Triazole substituents Fluorescent probes, photophysical studies C₁₆H₁₆N₄
Methyl Orange (N,N-dimethylaniline sulfonate) Sulfonated azo dye pH indicator (red <3.1, yellow >4.4) C₁₄H₁₄N₃NaO₃S

Functional and Structural Differences

(iii) Heterocyclic Modifications
  • N-(7-Methyl-2-phenylamino-thieno-pyrimidinone) () and triazole-based regioisomers () demonstrate how heterocyclic cores (pyrimidinone, triazole) alter functionality. The former serves as a synthetic building block, while the latter exhibits fluorescence, unlike DMAB-anabaseine’s receptor activity .
(iv) Solubility and Pharmacokinetics
  • DMAB-anabaseine’s low aqueous solubility (<36.43 mg/mL) may limit bioavailability compared to more soluble dyes like Methyl Orange (sulfonate group enhances solubility) .

Research Findings and Implications

  • Contrast with Dyes : Unlike methyl derivatives used in microbiology (e.g., Methyl Red for acid detection), DMAB-anabaseine’s application is strictly pharmacological .
  • Synthetic Flexibility : The N,N-dimethylaniline scaffold allows diverse substitutions (azo, triazole, boronate esters), enabling tailored properties for specific applications .

Biological Activity

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline; dihydrochloride, a compound with significant potential in various biological applications, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dimethylamino group attached to an aniline moiety, which is further linked to a pyridine derivative. The molecular formula is C19H23Cl2NC_{19}H_{23}Cl_2N with a molecular weight of approximately 291.4 g/mol . The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound.

PropertyValue
Molecular FormulaC19H23Cl2NC_{19}H_{23}Cl_2N
Molecular Weight291.4 g/mol
IUPAC NameN,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline; dihydrochloride
SolubilitySoluble in water

N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline exhibits biological activity through its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing multiple biochemical pathways .

Antioxidant and Anti-inflammatory Effects

Research has highlighted the compound's potential as an antioxidant and anti-inflammatory agent. For instance, studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX), which are involved in inflammatory processes . Additionally, its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has demonstrated the capacity to reduce amyloid-beta aggregation and protect neuronal cells from apoptosis .

Antimicrobial Activity

In vitro studies indicate that N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline possesses antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time, suggesting potential for development as an antimicrobial agent .

Study 1: Anti-Alzheimer Activity

A study published in EurekaSelect examined the anti-Alzheimer properties of similar compounds derived from pyridine. The findings suggested that these compounds could inhibit acetylcholinesterase activity, leading to improved cognitive function in animal models .

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of N,N-dimethyl derivatives on cancer cell lines. The results indicated significant growth inhibition across multiple cell lines, particularly in HT29 colorectal cancer cells, highlighting its potential as an anticancer drug .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantInhibition of COX activity
NeuroprotectiveReduced amyloid-beta aggregation
AntimicrobialEffective against bacterial strains
CytotoxicGrowth inhibition in cancer cells

Q & A

Basic: What are the recommended methods for purifying N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride to achieve high purity?

Methodological Answer:
Purification can be achieved via recrystallization using solvents like ethanol or methanol, leveraging the compound’s solubility properties. For impurities with similar polarity, column chromatography (silica gel, chloroform/methanol gradient) is effective. Monitor purity using HPLC with UV detection at 254 nm, as demonstrated for structurally related dihydrochloride salts .

Advanced: How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?

Methodological Answer:
Optimization involves:

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions, as seen in analogous pyridinyl-aniline syntheses .
  • Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of sensitive intermediates .
  • Stepwise monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Verify aromatic proton environments and methyl group splitting patterns (e.g., dimethylaniline signals at δ 2.8–3.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass of the dihydrochloride form .
  • IR spectroscopy : Identify characteristic C=N stretches (~1600 cm⁻¹) and NH bending modes from the dihydrochloride salt .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems, given its structural complexity?

Methodological Answer:

  • Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with pyridine-binding receptors .
  • Computational docking : Model the compound’s conformation with enzymes like cytochrome P450 to predict metabolic pathways .
  • Isotopic labeling : Incorporate ¹⁴C or ³H isotopes to track cellular uptake and localization via autoradiography .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under nitrogen at −20°C to prevent hygroscopic degradation .
  • pH control : Prepare buffered solutions (pH 6–7) to avoid hydrolysis of the dihydrochloride moiety .

Advanced: How can analytical methods be tailored to quantify trace impurities in bulk samples of this compound?

Methodological Answer:

  • UHPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water for separation, targeting impurities via MRM transitions .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products and validate method specificity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from kinase inhibition assays) to identify protocol-dependent variability .
  • Dose-response validation : Replicate conflicting experiments with controlled cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Structural analogs : Synthesize derivatives to isolate the impact of the pyridinyl-dihydro-2H-pyridine moiety on activity .

Advanced: What methodologies are recommended for studying the environmental fate of this compound in atmospheric or aqueous systems?

Methodological Answer:

  • Photolysis studies : Use simulated sunlight (Xe arc lamp) to measure degradation rates and identify byproducts via LC-QTOF .
  • Adsorption experiments : Evaluate soil/water partitioning coefficients (Kd) using batch equilibration methods with HPLC quantification .

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